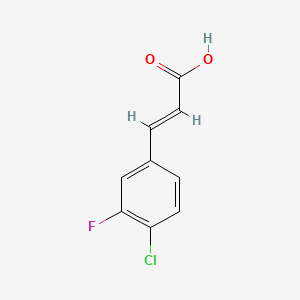

4-Chloro-3-fluorocinnamic acid

Description

Contextualization within Halogenated Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a class of aromatic acids widely found in the plant kingdom and known for a variety of biological activities. nih.govpcbiochemres.com The introduction of halogen substituents onto the cinnamic acid structure is a common strategy in medicinal chemistry to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. researchgate.net This can significantly influence the compound's biological efficacy. researchgate.net

Research into halogenated cinnamic acids has revealed a spectrum of potential applications. pcbiochemres.com For instance, studies have shown that the position and nature of the halogen substituent on the phenyl ring are crucial for the anticonvulsant activity of these derivatives. nih.gov Specifically, substitutions at the 4-position of the benzene (B151609) ring have been found to be beneficial for antiepileptic activities. nih.gov Furthermore, various halogenated cinnamic acids have been investigated for their antibacterial, antifungal, anti-inflammatory, and antitumor properties. derpharmachemica.comsmolecule.com The cis-isomers of some halogenated cinnamic acids have been found to possess potent activity in reducing capillary permeability associated with inflammation, a property not as prominent in their trans-counterparts. google.com

4-Chloro-3-fluorocinnamic acid fits within this research framework as a di-substituted derivative. The presence of both chlorine and fluorine offers a unique electronic profile that distinguishes it from its mono-halogenated analogs, such as 4-chlorocinnamic acid and 4-fluorocinnamic acid. nih.govsmolecule.comchemicalbook.com The study of such multi-halogenated compounds allows researchers to explore the synergistic or antagonistic effects of different halogens on molecular properties and biological interactions.

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound and its isomers lies primarily in their role as versatile building blocks in organic synthesis and as subjects of study in medicinal chemistry. biosynth.combiosynth.com These compounds serve as intermediates for creating more complex molecules for potential use in pharmaceuticals and agrochemicals. biosynth.com

The structural features of halogenated cinnamic acids, including this compound, make them valuable scaffolds in drug discovery. biosynth.com The cinnamic acid core is a known pharmacophore, and the addition of halogens can enhance binding affinity to biological targets like enzymes and receptors. researchgate.net For example, derivatives of the related 4-chlorocinnamic acid have been shown through molecular docking studies to bind effectively to enzymes involved in fungal resistance. smolecule.com

While specific, extensive biological studies on this compound itself are not widely detailed in the retrieved literature, the broader class of halogenated cinnamic acids shows significant potential. For instance, fluorinated compounds are of growing industrial importance in pharmaceuticals and materials science. asm.org The study of compounds like 4-fluorocinnamic acid in biodegradation pathways highlights the environmental and biochemical interest in these molecules. asm.org Therefore, this compound represents a molecule of interest for synthetic chemists creating novel compounds and for pharmacologists exploring the structure-activity relationships of halogenated aromatic acids.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chloro-3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNELKRQRBRYHBV-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420754 | |

| Record name | 4-Chloro-3-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-66-9 | |

| Record name | 4-Chloro-3-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202982-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Chloro 3 Fluorocinnamic Acid

Established Synthetic Pathways for Substituted Cinnamic Acids

The synthesis of substituted cinnamic acids, including 4-Chloro-3-fluorocinnamic acid, typically relies on condensation reactions that form the characteristic α,β-unsaturated carboxylic acid structure.

General Reactions and Precursors

Several classical reactions are employed for the synthesis of cinnamic acid and its derivatives. The most common precursors are substituted benzaldehydes, which undergo condensation with a suitable partner that provides the acrylic acid moiety.

Perkin Reaction : This reaction utilizes an aromatic aldehyde and an acid anhydride (B1165640) in the presence of an alkali salt of the acid to form an α,β-unsaturated aromatic acid. wikipedia.orglongdom.orglongdom.orgbyjus.com For the synthesis of this compound, the precursor would be 4-chloro-3-fluorobenzaldehyde (B1349764), which would be reacted with acetic anhydride in the presence of sodium acetate. wikipedia.org

Knoevenagel Condensation : This method involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine. cambridge.orgrsc.orgrsc.orgscirp.org The resulting product can then be decarboxylated to yield the cinnamic acid derivative. A plausible route to this compound would involve the condensation of 4-chloro-3-fluorobenzaldehyde with malonic acid. cambridge.orginnospk.com

Claisen Condensation : While more commonly used for ester synthesis, variations of the Claisen condensation can also be adapted to produce cinnamic acid derivatives.

The choice of reaction often depends on the desired yield, scalability, and the nature of the substituents on the aromatic ring.

| Reaction | Precursors | Catalyst/Reagents | Product Type |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | α,β-unsaturated aromatic acid |

| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound (e.g., malonic acid) | Base (e.g., pyridine, piperidine) | α,β-unsaturated aromatic acid (after decarboxylation) |

Specific Halogenation Strategies (Chlorination and Fluorination)

The introduction of halogen atoms onto the cinnamic acid backbone can be achieved either by starting with a pre-halogenated precursor or by direct halogenation of the cinnamic acid molecule.

For this compound, the most straightforward approach is to begin with a commercially available or synthesized 4-chloro-3-fluorobenzaldehyde. innospk.comchemicalbook.com The synthesis of this precursor itself involves specific halogenation steps on a simpler aromatic starting material.

Direct halogenation of an aromatic ring is typically achieved through electrophilic aromatic substitution.

Chlorination : This can be accomplished using reagents like molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

Fluorination : Direct fluorination with F₂ is highly exothermic and difficult to control. Therefore, alternative methods such as the Balz-Schiemann reaction (diazotization of an aniline (B41778) followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt) or the use of electrophilic fluorinating agents like N-fluorodibenzenesulfonimide (NFSI) are more common for introducing fluorine onto an aromatic ring.

It is important to note that the directing effects of existing substituents on the aromatic ring will determine the position of the incoming halogen.

Derivatization Strategies and Analog Synthesis

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the synthesis of a wide range of analogs with potentially altered physicochemical properties.

Esterification and Amidation Techniques

Esterification : The conversion of the carboxylic acid to an ester can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. nih.govresearchgate.net Alternatively, reaction with an alkyl halide in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also yield esters. nih.govresearchgate.net

Amidation : The formation of an amide bond from the carboxylic acid and an amine is typically facilitated by the use of coupling reagents to activate the carboxylic acid. analis.com.mygoogle.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. analis.com.my

| Derivatization | Reagents | Product |

| Fischer Esterification | Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Ester |

| Alkyl Halide Esterification | Alkyl halide, Base | Ester |

| DCC/DMAP Esterification | Alcohol, DCC, DMAP | Ester |

| Amidation | Amine, Coupling agent (e.g., EDC, DCC) | Amide |

Formation of Hybrid Molecules

Hybrid molecules, which combine two or more pharmacophores into a single entity, are a growing area of interest in medicinal chemistry. nih.gov this compound can serve as a scaffold for the synthesis of such hybrids. mdpi.comresearchgate.net This can be achieved by forming an ester or amide linkage with another biologically active molecule that possesses a suitable hydroxyl or amino group. For instance, a hybrid molecule could be synthesized by coupling this compound with an anticancer agent or an antimicrobial compound to potentially achieve synergistic effects or a dual mode of action. mdpi.com

Chemoenzymatic Synthesis and Biocatalysis for Analog Generation

Chemoenzymatic approaches offer a green and selective alternative to traditional chemical synthesis. Enzymes can be used to catalyze specific reactions under mild conditions, often with high regio- and stereoselectivity.

For halogenated cinnamic acids, haloperoxidases are a class of enzymes that can catalyze the incorporation of halogen atoms. nih.govsemanticscholar.org These enzymes utilize hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻, I⁻), which then halogenates a suitable substrate. nih.govacs.orgnih.gov While the direct enzymatic synthesis of this compound has not been extensively reported, haloperoxidases have been shown to act on cinnamic acid and its derivatives. researchgate.net It is important to note that the substrate scope of these enzymes can be limited, and electron-withdrawing groups on the aromatic ring, such as nitro or chloro groups, have been shown to decrease or inhibit the enzymatic activity in some cases. researchgate.net

Structure Activity Relationship Sar Studies of 4 Chloro 3 Fluorocinnamic Acid and Its Analogs

Influence of Halogenation Pattern on Molecular Recognition and Activity

The presence, type, and position of halogen substituents on the phenyl ring of cinnamic acid derivatives are pivotal in modulating their biological effects. Halogens, through their electronic and steric properties, can significantly alter a molecule's interaction with biological targets.

Research on various halogenated cinnamic acid derivatives has demonstrated that both the nature of the halogen (fluorine, chlorine, bromine) and its substitution position (ortho, meta, para) can dramatically impact bioactivity. For instance, studies on cinnamic acid derivatives as potential anti-tubercular agents have shown that the position and type of halogen substituent affect the compound's efficacy. In a series of styryl oxadiazoles (B1248032) derived from cinnamic acids, a para-substituted chloro-compound exhibited greater activity compared to its ortho-substituted counterpart, suggesting that the position of the chlorine atom is crucial for its antibacterial action. nih.gov Similarly, a 4-fluoro phenyl ring substitution was found to be favorable for anti-tuberculosis activity in certain analogs. nih.gov

The electron-withdrawing nature of halogens can enhance the biological activity of the cinnamic acid scaffold. The presence of an electron-withdrawing group on the phenyl ring has been shown to enhance the antifungal activity of cinnamic acid derivatives. nih.gov This suggests that the 4-chloro and 3-fluoro substituents of the titular compound likely contribute significantly to its molecular recognition by biological targets.

A study on fluorine or chlorine-substituted cinnamic acid derivatives as cholinesterase inhibitors revealed that the position of the halogen has a significant effect on bioactivity and selectivity. Generally, compounds with para-substituted fluorine or chlorine showed potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE), whereas ortho-substituted analogs had the opposite effect. nih.gov This highlights the nuanced role of halogen positioning in directing the interaction with specific enzyme active sites.

Table 1: Illustrative Influence of Halogen Substitution on a Hypothetical Biological Activity

| Compound/Analog | Substitution Pattern | Relative Activity (%) |

| Cinnamic Acid | Unsubstituted | 10 |

| 4-Chlorocinnamic acid | 4-Chloro | 65 |

| 3-Fluorocinnamic acid | 3-Fluoro | 55 |

| 4-Chloro-3-fluorocinnamic acid | 4-Chloro, 3-Fluoro | 85 |

| 2-Chlorocinnamic acid | 2-Chloro | 40 |

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the principles of SAR, as specific comparative activity data for this compound was not available in the searched literature.

Role of the Cinnamic Acid Backbone in Bioactivity Profiles

The conjugated system formed by the phenyl ring and the α,β-unsaturated carboxylic acid is crucial for the molecule's planarity and electronic properties, which in turn influence its binding to target proteins. The double bond in the acrylic acid side chain is a key structural feature. Studies comparing cinnamic acid derivatives to their saturated counterparts (hydrocinnamic acids) often reveal significant differences in activity, underscoring the importance of the double bond for molecular recognition.

The carboxylic acid group is a primary site for interaction with biological targets, often acting as a hydrogen bond donor or acceptor. Its acidic nature also influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Impact of Functional Group Modifications and Stereochemistry on Efficacy

Modifications to the functional groups of this compound and its analogs, as well as their stereochemistry, can profoundly impact their efficacy.

Functional Group Modifications:

The carboxylic acid group is a common target for modification to generate esters and amides. These modifications can alter the compound's lipophilicity, metabolic stability, and binding affinity. For example, the conversion of the carboxylic acid to an ester can increase its ability to cross cell membranes. A study on 4-chlorocinnamic acid esters demonstrated that their antifungal activity was dependent on the nature of the ester group. wikipedia.org

In a series of fluorine or chlorine-substituted cinnamic acid derivatives, the introduction of a tertiary amine side chain via an amide linkage was found to be essential for potent acetylcholinesterase inhibition; the parent carboxylic acids were largely inactive. nih.gov This highlights how functional group modifications can introduce new binding interactions and dramatically enhance bioactivity.

Table 2: Illustrative Impact of Carboxylic Acid Modification on a Hypothetical Biological Activity

| Compound | Modification | Relative Efficacy (%) |

| This compound | Carboxylic Acid | 100 |

| Methyl 4-chloro-3-fluorocinnamate | Methyl Ester | 120 |

| Ethyl 4-chloro-3-fluorocinnamate | Ethyl Ester | 115 |

| 4-Chloro-3-fluorocinnamide | Amide | 90 |

| N-benzyl-4-chloro-3-fluorocinnamide | N-benzyl Amide | 150 |

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the principles of SAR, as specific comparative efficacy data for modified this compound was not available in the searched literature.

Stereochemistry:

Investigations into the Biological Activities of 4 Chloro 3 Fluorocinnamic Acid Derivatives

Antimicrobial Activity Research

Derivatives of halogenated cinnamic acids have demonstrated significant potential as antimicrobial agents, with numerous studies exploring their efficacy against a broad spectrum of bacteria and fungi. The introduction of chloro and fluoro substituents on the cinnamic acid scaffold often enhances its inhibitory effects on microbial growth.

Antibacterial Efficacy and Spectrum Studies

Research into the antibacterial properties of cinnamic acid derivatives has revealed that amides and esters are particularly promising classes of compounds. Studies on N-substituted cinnamamides have shown a wide range of biological activities, including anti-infective properties researchgate.net.

Specifically, derivatives of 4-chlorocinnamic acid have been evaluated against both Gram-positive and Gram-negative bacteria. In one study, a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were synthesized and found to be active against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 µg/mL nih.gov. Another study identified 4-isopropylbenzylcinnamide as a potent derivative against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, with an MIC of 458.15 µM nih.gov. The ester, methyl 4-chlorocinnamate, also presented activity against S. aureus nih.govnih.gov.

The structural features of these derivatives play a crucial role in their efficacy. For instance, the presence of an isopropyl group was suggested to be important for antibacterial activity nih.gov. Furthermore, certain cinnamamides have been shown to act as antibiotic potentiators, significantly lowering the MIC of conventional antibiotics like oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

Table 1: Antibacterial Activity of Selected Cinnamic Acid Derivatives

| Compound Derivative | Bacterial Strain(s) | Reported Activity (MIC) |

|---|---|---|

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Staphylococcus spp., Enterococcus spp. | 1–4 µg/mL nih.gov |

| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM nih.gov |

| Methyl 4-chlorocinnamate | S. aureus | Active at highest concentration tested nih.gov |

| Decyl cinnamate | S. aureus, S. epidermidis, P. aeruginosa | 550.96 µM nih.gov |

Antifungal Efficacy and Spectrum Studies

The antifungal potential of halogenated cinnamic acid derivatives is well-documented, particularly against pathogenic yeasts of the Candida genus. A comprehensive study on twelve ester derivatives of 4-chlorocinnamic acid revealed that all tested compounds were bioactive against strains of Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii nih.govnih.gov.

Among these esters, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent, with MIC values of 0.13 and 0.024 μmol/mL, respectively nih.govresearchgate.net. The structural characteristics influencing this high potency include the presence of short alkyl chains with a heteroatom (like oxygen) or a terpenic substructure nih.govnih.gov. Molecular docking studies suggest that these esters may act as inhibitors of the fungal enzyme 14α-demethylase, a key component in the ergosterol (B1671047) biosynthesis pathway nih.govnih.govresearchgate.net.

Other studies have also confirmed the broad-spectrum antifungal activity of various cinnamic acid esters and amides against plant pathogenic fungi and human pathogens like Aspergillus niger nih.govresearchgate.net. The structure-activity relationship analyses indicate that substitutions on the phenyl ring and the nature of the alcohol moiety in esters are significant determinants of their antifungal activity nih.govresearchgate.net.

Table 2: Antifungal Activity of Selected 4-Chlorocinnamic Acid Esters

| Compound | Fungal Strain(s) | Reported Activity (MIC) |

|---|---|---|

| Perillyl 4-chlorocinnamate | Candida spp. | 0.024 µmol/mL nih.govresearchgate.net |

| Methoxyethyl 4-chlorocinnamate | Candida spp. | 0.13 µmol/mL nih.govresearchgate.net |

| Perillyl 4-chlorocinnamate | C. albicans | 1.58 µmol/mL nih.gov |

| Methyl 4-chlorocinnamate | C. albicans | 5.09 µmol/mL nih.gov |

Antineoplastic and Anticancer Potentials

Cinnamic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting antiproliferative and cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Effects

A range of synthetic cinnamic acid derivatives have been evaluated for their ability to inhibit the growth of cancer cells. In one study, novel cinnamic acid analogs were tested against the A-549 human lung cancer cell line, with one of the most potent compounds showing a half-maximal inhibitory concentration (IC50) of 10.36 µM biointerfaceresearch.com. Another investigation into N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives demonstrated significant cytotoxic activity against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values below 10 µg/mL nih.gov.

Further research has expanded the scope of these findings. Synthetic derivatives of cinnamic and p-coumaric acids coupled with amino acids have shown high selectivity against hormone-dependent breast cancer cells (MCF-7) while displaying low cytotoxicity to normal breast cells nih.gov. Similarly, a series of piperoniloyl and cinnamoyl-based amides, including those with 4-chloro and 3,4-dichloro substitutions, displayed antiproliferative activity against a panel of colorectal cancer cells unimi.it. A hybrid compound bearing a 4-chlorophenyl moiety was recently shown to be highly active against the MCF-7 breast cancer cell line nih.gov. These studies collectively underscore the potential of halogenated cinnamic acid derivatives as a basis for new chemotherapeutic agents nih.gov.

Table 3: In Vitro Cytotoxicity of Selected Cinnamic Acid Derivatives

| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Novel Cinnamic Acid Analog (Compound 5) | A-549 (Lung) | 10.36 µM biointerfaceresearch.com |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides (compounds 16c, 16d, 17a, 17d) | HeLa (Cervical), SKOV-3 (Ovarian), MCF-7 (Breast) | < 10 µg/mL nih.gov |

| Cinnamoyl-based amide (Compound 9c, 4-chlorobenzyl moiety) | HCT116 (Colorectal) | 76 µM unimi.it |

| p-Coumaric acid coupled with L-threonine (Compound 15) | MCF-7 (Breast) | 39.6 ± 1 µM nih.gov |

| Phenyl 2,3-dibromo-3-phenylpropanoate (Compound 3q) | B16-F10 (Murine Melanoma) | Most effective in series nih.gov |

Modulation of Cancer Cell Line Phenotypes

Beyond inducing cell death, certain derivatives of cinnamic acid can modulate cancer cell behavior, affecting processes critical to tumor progression and metastasis. For instance, a synthesized cinnamate, phenyl 2,3-dibromo-3-phenylpropanoate, was found to not only trigger apoptosis at high concentrations but also to impair melanoma cell invasion, adhesion, colonization, and actin polymerization at lower concentrations nih.gov.

A key mechanism underlying such antimetastatic activity involves the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion biointerfaceresearch.com. Cinnamic acid derivatives have been designed as potential inhibitors of MMP-9, which is overexpressed in many types of cancer. By targeting MMP-9, these compounds can potentially suppress the invasive phenotype of cancer cells biointerfaceresearch.com.

Furthermore, studies on colorectal cancer cells have shown that active cinnamoyl-based amides can induce cell cycle arrest, primarily in the G1 phase, and trigger apoptosis unimi.it. This demonstrates a direct interference with the cell's proliferative machinery. Some derivatives have also been observed to induce autophagy in HeLa cells, another form of programmed cell death nih.gov. These findings indicate that halogenated cinnamic acid derivatives can alter cancer cell phenotypes through multiple mechanisms, making them attractive candidates for further development as antineoplastic agents.

Antioxidant and Free Radical Scavenging Mechanisms

Cinnamic acid derivatives, particularly those containing phenolic hydroxyl groups, are recognized for their antioxidant capabilities and ability to scavenge harmful free radicals nih.goveurekaselect.com. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases, including cancer.

The primary mechanism by which these compounds exert their antioxidant effect is through the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it in a process known as hydrogen atom transfer (HAT) nih.gov. Another possible mechanism is single electron transfer (SET) nih.gov. The radical scavenging activity is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino–bis(3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) tests nih.govmdpi.com.

Studies on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have quantified their antiradical activity, identifying specific compounds with the strongest antioxidant properties within the tested series nih.govmdpi.com. The radical-scavenging activity of phenolic acids is closely linked to their molecular structure, particularly the number and position of hydroxyl and methoxy groups on the aromatic ring pan.olsztyn.pl. While the core cinnamic acid structure contributes to this activity, substitutions significantly modulate the potency, making these derivatives versatile tools in combating oxidative stress mdpi.com.

Table 4: Antioxidant Activity of Selected Cinnamamide Derivatives

| Compound | DPPH Scavenging (IC50) | ABTS Scavenging (IC50) |

|---|---|---|

| Compound 16f | 310.50 ± 0.73 µg/mL nih.gov | 597.53 ± 1.3 µg/mL nih.gov |

| Compound 17d | 574.41 ± 1.34 µg/mL nih.gov | 419.18 ± 2.72 µg/mL nih.gov |

| Ascorbic Acid (Standard) | 8.63 ± 0.16 µg/mL mdpi.com | 5.88 ± 0.14 µg/mL mdpi.com |

Herbicidal and Allelopathic Research in Agrochemistry

Similarly, searches for the application of 4-Chloro-3-fluorocinnamic acid or its derivatives in agrochemistry yielded no specific results. The herbicidal and allelopathic effects of other halogenated cinnamic acids have been documented, but this research does not extend to the 4-chloro-3-fluoro variant.

Inhibition of Parasitic Weed Growth and Development

There are no available studies detailing the effects of this compound on the growth and development of parasitic weeds. Research on related compounds, such as various mono-chlorinated and mono-fluorinated cinnamic acids, has shown some activity in this area, but these findings cannot be extrapolated to the di-halogenated compound without specific experimental evidence.

Mechanistic Elucidation of 4 Chloro 3 Fluorocinnamic Acid S Biological Actions

Molecular Target Identification and Enzymatic Inhibition Kinetics

The efficacy of a chemical compound is often rooted in its ability to interact with and modulate the function of specific molecular targets, particularly enzymes. While direct research on 4-Chloro-3-fluorocinnamic acid is limited, studies on structurally similar compounds provide valuable insights into its potential enzymatic interactions.

The enzyme 14α-demethylase is a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi and is a primary target for azole antifungal drugs. nih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. While this compound has not been directly tested, a molecular docking study on a series of esters derived from the closely related 4-chlorocinnamic acid predicted a strong affinity for the active site of 14α-demethylase from Candida albicans. nih.govresearchgate.net This suggests that these compounds, and potentially this compound, may function as inhibitors of this key fungal enzyme. researchgate.net

The study demonstrated that various esters of 4-chlorocinnamic acid exhibited antifungal activity, with methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate being particularly potent. nih.gov The data strongly support the hypothesis that the cinnamic acid scaffold is a promising framework for developing new inhibitors of 14α-demethylase. nih.govresearchgate.net

| Compound Derivative | Target Organism | Observed/Predicted Effect |

|---|---|---|

| Methoxyethyl 4-chlorocinnamate | Candida species | Potent antifungal activity (MIC = 0.13 µmol/mL) |

| Perillyl 4-chlorocinnamate | Candida species | Potent antifungal activity (MIC = 0.024 µmol/mL) |

| Methyl 4-chlorocinnamate | Staphylococcus aureus | Antibacterial activity |

Data derived from studies on 4-chlorocinnamic acid derivatives suggesting potential mechanisms for related compounds. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Specifically, Topoisomerase IIα is crucial for cell division, and its inhibition can lead to catastrophic DNA damage and cell death. Many inhibitors of Topoisomerase IIα function by targeting its N-terminal ATPase domain, which controls the enzyme's catalytic cycle.

Currently, there is no direct published research detailing the interaction between this compound and the Topoisomerase IIα ATPase domain. However, the search for novel catalytic inhibitors that target this ATP-binding site is an active area of research. nih.gov The general mechanism of such inhibitors involves competing with ATP for binding, thereby preventing the enzyme from completing its DNA cleavage and re-ligation cycle. This disruption stalls the replication process and ultimately triggers cell death pathways in rapidly dividing cancer cells. The potential for cinnamic acid derivatives to interact with this site remains an open area for investigation.

Cellular Signaling Pathway Modulation

Beyond direct enzyme inhibition, this compound and its chemical relatives can exert profound effects by modulating complex intracellular signaling pathways that govern cell life and death.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Research on various cinnamic acid derivatives indicates a general capability to trigger this process in cancer cells. nih.govnih.gov For instance, Ferulic acid (4-hydroxy-3-methoxycinnamic acid) has been shown to induce apoptosis by altering the expression of key regulatory proteins. nih.gov

The mechanism often involves the intrinsic (mitochondrial) pathway, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. nih.gov An increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of executioner caspases, such as procaspase-3 and procaspase-9. nih.gov The activation of these caspases leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell. nih.gov

| Signaling Molecule | Effect of Cinnamic Acid Derivatives | Functional Role |

|---|---|---|

| Bax | Increased Expression | Pro-apoptotic |

| Bcl-2 | Decreased Expression | Anti-apoptotic |

| Procaspase-3 | Activation/Cleavage | Executioner caspase |

| Procaspase-9 | Activation/Cleavage | Initiator caspase |

| PARP | Cleavage | DNA repair enzyme/Apoptosis marker |

Summary of apoptotic pathway modulation by representative cinnamic acid derivatives like Ferulic acid and Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid. nih.govnih.gov

The cell cycle is a tightly regulated series of events leading to cell division. A hallmark of cancer is the loss of this regulation. Cinnamic acid derivatives have been demonstrated to inhibit cancer cell growth by inducing cell cycle arrest, preventing cells from progressing to the next phase of division. nih.gov

Studies on compounds like Ferulic acid show that they can induce the expression of cell cycle-related proteins such as p53 and p21, which act as brakes on the cell cycle. nih.gov Concurrently, these derivatives can reduce the levels of key progression proteins like cyclin D1 and cyclin E. nih.gov This modulation effectively halts the cell cycle, providing an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis. The ability of cinnamic acid derivatives to cause cell cycle arrest suggests they may be valuable as lead compounds for the development of new antineoplastic agents. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are the most important regulators of this process. mdpi.com Inhibiting the VEGF/VEGFR pathway is a proven strategy in cancer therapy.

While direct evidence linking this compound to VEGF regulation is not available, other cinnamic acid derivatives have shown anti-angiogenic properties. nih.gov For example, (E)-3-(3-methoxyphenyl)propenoic acid has been identified as a promising anti-angiogenic agent. nih.gov The mechanisms for anti-angiogenesis can be varied, including the inhibition of other signaling pathways that influence blood vessel growth, such as those involving fibroblast growth factor (FGF). nih.gov Given the established anti-angiogenic potential within this class of compounds, investigating the effect of this compound on VEGF expression and secretion in cancer cells presents a logical direction for future research.

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 3 Fluorocinnamic Acid

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This analysis is fundamental in drug design, as it helps identify key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions.

While specific docking studies on 4-Chloro-3-fluorocinnamic acid are not extensively documented in publicly available literature, research on structurally similar compounds, such as 4-chlorocinnamic acid and its esters, provides valuable insights. These studies have investigated their antimicrobial potential by docking them against enzymes like 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.govresearchgate.net

The analysis of 4-chlorocinnamic acid derivatives suggests that the cinnamic acid scaffold fits well into the active site of this enzyme. nih.gov For this compound, it is hypothesized that the molecule would adopt a similar binding mode. The chloro and fluoro substituents on the phenyl ring would significantly influence the electronic properties and interaction potential. The fluorine atom, with its high electronegativity, could engage in hydrogen bonding or halogen bonding, potentially increasing the binding affinity and specificity for the target protein. The interactions are likely to involve key amino acid residues in the protein's active site, stabilizing the complex.

A hypothetical interaction profile based on related compounds is summarized below.

| Interaction Type | Potential Interacting Residue (Example) | Role in Binding |

| Hydrogen Bond | Tyrosine, Serine | Anchors the carboxylic acid group of the ligand. |

| Hydrophobic Interaction | Leucine, Valine, Phenylalanine | Stabilizes the phenyl ring within a nonpolar pocket. |

| Halogen Bond | Electron-rich atoms (e.g., backbone carbonyl oxygen) | The chlorine atom may act as a halogen bond donor. |

| π-π Stacking | Phenylalanine, Tyrosine | Interaction between the aromatic ring of the ligand and aromatic residues. |

This table is illustrative and based on typical interactions for cinnamic acid derivatives.

Further studies on other cinnamic acid derivatives, like ferulic acid (4-hydroxy-3-methoxycinnamic acid), have shown interactions with various cancer-related receptors through a combination of hydrophobic interactions and polar hydrogen bonds. nih.govnih.gov Molecular dynamics simulations on these complexes help validate the stability of the docked poses. nih.gov These findings support the idea that the substituted cinnamic acid core is a versatile scaffold for interacting with diverse biological targets.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. researchgate.netrsdjournal.org

For cinnamic acid derivatives, QSAR models have been developed to predict various activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties.

Key molecular descriptors relevant for a QSAR study of this compound and its analogs would include:

Topological descriptors: Describe the connectivity and branching of the molecule.

Electronic descriptors: Quantify the distribution of electrons, such as dipole moment and partial charges. The chloro and fluoro groups in this compound would be critical contributors to these parameters.

Hydrophobic descriptors: Most commonly represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which indicates the molecule's lipophilicity.

Steric descriptors: Relate to the size and shape of the molecule, such as molecular weight and volume.

A hypothetical QSAR data table for a series of cinnamic acid derivatives might look as follows:

| Compound | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Biological Activity (IC₅₀, µM) |

| Cinnamic acid | 2.13 | 3.66 | 148.16 | >100 |

| 4-Chlorocinnamic acid | 2.67 | 2.29 | 182.60 | 50 |

| 3-Fluorocinnamic acid | 2.30 | 3.10 | 166.15 | 75 |

| This compound | 2.84 | 1.85 | 200.59 | (Predicted Value) |

Note: The values for biological activity are illustrative for the purpose of explaining the QSAR concept.

By applying statistical methods like multiple linear regression or machine learning algorithms to such datasets, a predictive model can be built. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring is known to enhance the biological activity in some classes of compounds, a trend that QSAR models can quantify and predict. nih.gov

Conformation and Stereochemical Impact on Biological Recognition

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is paramount for its interaction with biological systems. nih.govresearchgate.netnih.gov Biological receptors, such as enzymes and protein channels, are chiral and often exhibit a high degree of stereoselectivity, meaning they will bind preferentially to one stereoisomer over another.

For this compound, two key stereochemical aspects are important:

E/Z Isomerism: The double bond in the acrylic acid side chain gives rise to E (trans) and Z (cis) isomers. The trans isomer, where the phenyl ring and the carboxyl group are on opposite sides of the double bond, is generally more thermodynamically stable and is the form more commonly studied for biological activity. The planar nature of the trans-propenoic acid side chain is often crucial for fitting into the active site of a target protein.

Conformational Isomerism: This refers to the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. The key rotational bond in this compound is between the phenyl ring and the vinyl group. The degree of planarity between the ring and the side chain can affect how well the molecule fits into a receptor's binding pocket. The substitution pattern on the ring, including the 4-chloro and 3-fluoro groups, can influence the preferred conformation due to steric and electronic effects.

Molecular modeling studies can shed light on the structural and stereochemical requirements for efficient biological interaction. nih.gov For many biologically active compounds, only a specific isomer shows significant activity, highlighting that cellular uptake and target binding can be highly stereoselective processes. nih.govresearchgate.net

| Stereochemical Feature | Description | Impact on Biological Recognition |

| E/Z Isomerism | Geometric isomers due to the C=C double bond. | The E (trans) isomer is typically more stable and biologically active as its shape is more complementary to target binding sites. |

| Conformation | Spatial orientation of the phenyl ring relative to the acrylic acid side chain. | The overall planarity and shape of the molecule must match the topology of the receptor's active site for effective binding. |

Prediction of Supramolecular Assemblies and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, known as supramolecular assemblies. A key concept in this field is host-guest interaction, where one molecule (the host) forms a complex with another molecule (the guest). These interactions are typically non-covalent, involving forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cinnamic acid and its derivatives are known to form host-guest inclusion complexes with host molecules like cyclodextrins. mdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows them to encapsulate nonpolar guest molecules, such as the phenyl ring of this compound, in aqueous solutions.

Computational modeling can predict the formation and stability of such complexes. These studies can determine the most likely orientation of the guest molecule within the host cavity and calculate the binding energy of the interaction. For this compound, the substituted phenyl ring would likely be inserted into the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. mdpi.com

The formation of such supramolecular assemblies can have significant practical applications:

Increased Solubility: Encapsulating a poorly water-soluble compound like this compound can dramatically increase its aqueous solubility and bioavailability. mdpi.com

Enhanced Stability: The host molecule can protect the guest from degradation.

Controlled Release: The complex can be designed to release the guest molecule under specific conditions.

| Host Molecule (Example) | Guest Molecule | Primary Driving Forces for Interaction | Potential Application |

| β-Cyclodextrin | This compound | Hydrophobic interactions (phenyl ring in cavity), van der Waals forces. | Enhanced drug delivery, increased solubility. |

| Calixarene | This compound | π-π stacking, hydrophobic interactions. | Chemical sensing, molecular recognition. |

Theoretical calculations can also predict how these molecules might self-assemble into larger ordered structures, such as crystals or liquid crystals. The specific halogen substituents on this compound could play a directing role in crystal packing through halogen-halogen or halogen-π interactions.

Environmental Fate and Biodegradation Pathways

Microbial Degradation of Halogenated Cinnamic Acids

The microbial breakdown of halogenated aromatic compounds is a critical process in their removal from the environment. Numerous microorganisms have evolved metabolic pathways to utilize these compounds as sources of carbon and energy. Studies on compounds structurally similar to 4-Chloro-3-fluorocinnamic acid, such as 4-fluorocinnamic acid and various chlorinated aromatic acids, reveal that microbial degradation is not only possible but follows specific, predictable pathways.

The degradation of 4-fluorocinnamic acid has been demonstrated by a consortium of bacteria, indicating that cooperative metabolic activities are often necessary for the complete breakdown of such compounds. This suggests that the biodegradation of this compound would likely also be initiated by specialized microorganisms capable of attacking the cinnamic acid structure despite the presence of halogen substituents. The initial steps of degradation are crucial and often determine the subsequent downstream metabolic pathways.

Identification of Catabolic Pathways and Intermediate Metabolites (e.g., β-oxidation, ortho-cleavage)

Based on the well-documented microbial catabolism of 4-fluorocinnamic acid, a probable degradation pathway for this compound can be proposed. This pathway likely commences with the β-oxidation of the cinnamic acid side chain. This process involves a series of enzymatic reactions that shorten the three-carbon side chain by two carbons, leading to the formation of a substituted benzoic acid.

For this compound, this initial phase would be expected to yield 4-chloro-3-fluorobenzoic acid. The β-oxidation pathway is a common metabolic strategy in microorganisms for the breakdown of fatty acids and other aliphatic chains.

Following the formation of the halogenated benzoic acid intermediate, the next critical step is the dearomatization and cleavage of the benzene (B151609) ring. This is typically initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring to form a catechol derivative. In this case, 4-chloro-3-fluorobenzoic acid would likely be converted to a corresponding halogenated catechol. This catechol would then be susceptible to ring cleavage, commonly through an ortho-cleavage pathway, which breaks the bond between the two hydroxylated carbons. This cleavage results in the formation of linear, aliphatic acids that can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

A proposed pathway for the degradation of 4-fluorocinnamic acid, which serves as a model for this compound, is detailed in the table below.

| Step | Proposed Reaction for this compound | Key Intermediate Metabolites |

| 1 | β-oxidation of the cinnamic acid side chain | 4-Chloro-3-fluorobenzoyl-CoA |

| 2 | Thiolytic cleavage | 4-Chloro-3-fluorobenzoic acid and Acetyl-CoA |

| 3 | Dioxygenation of the aromatic ring | 4-Chloro-3-fluorocatechol |

| 4 | Ortho-cleavage of the catechol ring | Halogenated muconic acid derivatives |

| 5 | Further degradation and dehalogenation | Intermediates of the TCA cycle |

Enzymatic Systems Involved in Biotransformation and Dehalogenation

The biotransformation of this compound is reliant on a suite of specialized enzymes capable of recognizing and modifying halogenated substrates. The initial activation of the cinnamic acid for β-oxidation is likely catalyzed by a CoA ligase. Subsequent steps in the β-oxidation pathway would involve a hydratase, a dehydrogenase, and a thiolase.

The dearomatization and ring cleavage are orchestrated by powerful oxidative enzymes. Aromatic ring hydroxylating dioxygenases are responsible for the initial attack on the stable benzene ring. Following this, catechol dioxygenases, specifically those facilitating ortho-cleavage, are crucial for breaking open the aromatic ring.

A critical aspect of the degradation of halogenated compounds is the removal of the halogen substituents, a process known as dehalogenation. This can occur at different stages of the degradation pathway. In some instances, dehalogenation can be an early step, while in others it occurs after the aromatic ring has been cleaved. Enzymes known as dehalogenases catalyze the cleavage of the carbon-halogen bond. These can be oxidative or hydrolytic in their mechanism. For chlorinated compounds, reductive dehalogenation can also occur under anaerobic conditions. The successful mineralization of this compound would necessitate enzymatic systems capable of cleaving both carbon-chlorine and carbon-fluorine bonds.

| Enzyme Class | Proposed Role in this compound Degradation |

| Acyl-CoA Synthetase | Activation of the cinnamic acid side chain for β-oxidation |

| Enoyl-CoA Hydratase | Hydration step in β-oxidation |

| Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation step in β-oxidation |

| Thiolase | Cleavage of the β-ketoacyl-CoA in β-oxidation |

| Aromatic Dioxygenase | Hydroxylation of the aromatic ring to form a catechol |

| Catechol 2,3-Dioxygenase | Ortho-cleavage of the catechol ring |

| Dehalogenase | Removal of chlorine and fluorine atoms |

Role of Microbial Consortia in Complete Mineralization

The complete mineralization of complex synthetic compounds like this compound to carbon dioxide, water, and inorganic halides is often beyond the metabolic capacity of a single microbial species. Instead, this process is typically accomplished by the synergistic activities of a microbial consortium.

In such consortia, different microbial populations carry out distinct steps of the degradation pathway. For instance, one species might be responsible for the initial β-oxidation of the side chain, producing an intermediate that is then utilized by a second species for aromatic ring cleavage. A third species might then be involved in the final degradation of the aliphatic intermediates and dehalogenation.

The study of 4-fluorocinnamic acid degradation clearly illustrates this principle, where a consortium of Arthrobacter sp. and Ralstonia sp. was necessary for complete mineralization. The Arthrobacter strain was responsible for converting 4-fluorocinnamic acid to 4-fluorobenzoic acid, while the Ralstonia strain carried out the subsequent degradation of the fluorinated aromatic ring. This division of labor allows for a more efficient and complete breakdown of the parent compound. Such cooperative interactions are likely essential for the environmental remediation of this compound, ensuring its complete removal from the ecosystem.

Emerging Applications and Interdisciplinary Research Frontiers

Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis

4-Chloro-3-fluorocinnamic acid serves as a valuable building block in the synthesis of more complex molecules destined for biological applications. The presence of the reactive carboxylic acid group, the acrylic double bond, and the halogenated phenyl ring allows for a diverse range of chemical modifications.

In pharmaceutical research, cinnamic acid and its derivatives have garnered significant attention for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov Halogenated derivatives, in particular, are of interest as the inclusion of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, studies on the related 4-chlorocinnamic acid have shown that its derivatives possess notable antimicrobial and antifungal activity. nih.govresearchgate.net This suggests that this compound is a promising starting point for the development of new therapeutic agents.

Similarly, in the agrochemical sector, the search for novel and effective pesticides and herbicides is continuous. Fluorinated organic compounds are of growing industrial importance in agrochemicals. nih.govnitech.ac.jp The cinnamic acid core is a known pharmacophore that can be elaborated upon to create new active ingredients. The biodegradation of related compounds like 4-fluorocinnamic acid has been studied, which is a crucial aspect of developing environmentally safer agrochemicals. nih.gov

Table 1: Potential Applications as a Synthesis Intermediate

| Field | Potential Application Area | Rationale based on Analogous Compounds |

|---|---|---|

| Pharmaceuticals | Anticancer Agents | Cinnamic acid derivatives show antiproliferative and antitumorigenic potency. nih.gov |

| Antimicrobial Agents | Halogenated cinnamic acids exhibit antifungal and antibacterial properties. nih.govresearchgate.net | |

| Anti-inflammatory Drugs | Cinnamic acid derivatives can inhibit pro-inflammatory signaling pathways. mdpi.com | |

| Agrochemicals | Fungicides | Halogenated compounds are known to possess antifungal activity. nih.gov |

Contributions to Advanced Materials Science (e.g., Photomechanical Materials, Electronic Polymers)

The unique electronic and structural properties of this compound make it a candidate for incorporation into advanced materials. Cinnamic acid derivatives have been investigated for their potential in creating materials with novel functionalities.

One area of interest is photomechanical materials. Certain crystalline materials can undergo macroscopic mechanical motion, such as bending or twisting, when exposed to light. This effect often arises from a photochemical reaction within the crystal lattice. For example, crystals of the related compound 4-chlorocinnamic acid (4Cl-CA) exhibit a photomechanical response driven by an irreversible [2+2] photodimerization reaction. rsc.org Microribbons of 4Cl-CA with submicron thicknesses were observed to twist under irradiation. rsc.org The specific halogen substitution pattern in this compound could influence the crystal packing and the dynamics of such photoreactions, potentially leading to new materials with tailored photomechanical behaviors.

In the realm of electronic polymers, compounds with conjugated systems, like cinnamic acid, are fundamental. Polymers of 4-fluorocinnamic acid have been noted for their application in electronics. nih.gov The introduction of both chloro and fluoro substituents in this compound could be used to fine-tune the electronic properties, such as conductivity and stability, of resulting polymers. chemimpex.comfrontiersin.org This opens avenues for its use in creating materials for sensors, organic electronics, and other advanced applications. chemimpex.com

Supramolecular Chemistry and Host-Guest Complexation (e.g., with Cyclodextrins)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an intriguing candidate for host-guest chemistry, particularly with host molecules like cyclodextrins. mdpi.com

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. sci-hub.cat They can encapsulate "guest" molecules that fit within their cavity, forming inclusion complexes. beilstein-journals.org This complexation can alter the guest molecule's properties, such as solubility and stability. The aromatic ring of this compound is suitably sized to be included within the cavity of cyclodextrins, particularly β-cyclodextrin.

The formation of such host-guest complexes is driven by favorable intermolecular interactions within the CD cavity. mdpi.com While specific studies on the complexation of this compound with cyclodextrins are not yet prevalent, research on similar halogenated and aromatic molecules provides a strong precedent. beilstein-journals.orgresearchgate.net The efficiency of this complexation can be quantified by parameters like the binding constant, which indicates the stability of the host-guest pair. The ability to encapsulate this molecule could enhance its utility in various applications, for example, by improving its bioavailability in pharmaceutical formulations or controlling its release in agrochemical applications. mdpi.com

Table 2: Potential Host-Guest System Parameters

| Host Molecule | Guest Molecule | Potential Interaction | Anticipated Outcome |

|---|---|---|---|

| β-Cyclodextrin | This compound | Inclusion of the phenyl ring into the hydrophobic cavity | Increased aqueous solubility, enhanced stability, controlled release |

| γ-Cyclodextrin | This compound | Partial or full inclusion, potential for dimer encapsulation | Modulation of physicochemical properties |

Development of Novel Therapeutic and Agro-chemical Agents

Building on its role as a synthetic intermediate, direct research into derivatives of this compound is aimed at discovering new bioactive agents. The combination of chlorine and fluorine on the phenyl ring is a key feature, as such "mixed" halogenation patterns can lead to unique biological activities.

In the therapeutic arena, the development of new antimicrobial agents is a global health priority. Research on esters derived from 4-chlorocinnamic acid has identified compounds with potent antifungal activity, particularly against various Candida species. nih.govresearchgate.net The data suggested that these esters may act as inhibitors of the enzyme 14α-demethylase, a key target for antifungal drugs. nih.gov Following this precedent, synthesizing and screening a library of derivatives based on the this compound scaffold could yield new drug candidates.

Similarly, the structural features of this compound are relevant to agrochemical development. The cinnamic acid framework can be found in natural products with herbicidal or pesticidal properties. By creating derivatives of this compound, researchers can explore structure-activity relationships to develop new agents for crop protection. The unique substitution pattern may offer advantages in terms of potency, selectivity, or environmental degradation profile. nih.gov

Q & A

Q. What analytical approaches reconcile discrepancies in biological activity assays involving this compound?

- Bioactivity variability may stem from impurity profiles or solvent residues. Orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) cross-validate results. Use ICP-MS to rule out metal contamination from catalysts. Dose-response curves (IC₅₀) should be statistically validated with replicates (n ≥ 3) and ANOVA analysis .

Methodological Notes

- Data Sources : Avoid non-peer-reviewed platforms like benchchem.com . Prioritize crystallographic data from the Cambridge Structural Database and spectroscopic libraries (e.g., SDBS).

- Ethical Reporting : Follow guidelines for chemical safety and reproducibility, as outlined in . Disclose all synthetic modifications and analytical limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.